molecular formula C6H7ClO4 B1610401 Methyl 3-chloro-2,4-dioxopentanoate CAS No. 36983-39-8

Methyl 3-chloro-2,4-dioxopentanoate

Cat. No.: B1610401
CAS No.: 36983-39-8
M. Wt: 178.57 g/mol
InChI Key: BPWBJRVOOUFCRG-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2,4-dioxopentanoate is an organic compound with the molecular formula C6H7ClO4. It is a chlorinated derivative of dioxopentanoate and is known for its reactivity and versatility in various chemical reactions. This compound is often used as an intermediate in organic synthesis and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-2,4-dioxopentanoate can be synthesized through several methods. One common synthetic route involves the chlorination of methyl acetoacetate. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction proceeds as follows:

CH3COCH2COOCH3+Cl2CH3COCCl2COOCH3+HCl\text{CH}_3\text{COCH}_2\text{COOCH}_3 + \text{Cl}_2 \rightarrow \text{CH}_3\text{COCCl}_2\text{COOCH}_3 + \text{HCl} CH3​COCH2​COOCH3​+Cl2​→CH3​COCCl2​COOCH3​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2,4-dioxopentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of methyl 3-alkoxy-2,4-dioxopentanoates or methyl 3-amino-2,4-dioxopentanoates.

    Reduction: Formation of methyl 3-hydroxy-2,4-dioxopentanoate.

    Oxidation: Formation of methyl 3-carboxy-2,4-dioxopentanoate.

Scientific Research Applications

Methyl 3-chloro-2,4-dioxopentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-chloro-2,4-dioxopentanoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom in the compound makes it susceptible to nucleophilic attack, leading to various substitution reactions. Additionally, the presence of carbonyl groups allows for reduction and oxidation reactions, facilitating its transformation into different derivatives.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetoacetate: A precursor in the synthesis of methyl 3-chloro-2,4-dioxopentanoate.

    Ethyl 3-chloro-2,4-dioxopentanoate: An ethyl ester analog with similar reactivity.

    Methyl 3-bromo-2,4-dioxopentanoate: A brominated analog with comparable chemical properties.

Uniqueness

This compound is unique due to its specific reactivity profile, which allows for selective substitution, reduction, and oxidation reactions. Its chlorinated structure provides distinct advantages in synthetic applications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3-chloro-2,4-dioxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO4/c1-3(8)4(7)5(9)6(10)11-2/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWBJRVOOUFCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495796
Record name Methyl 3-chloro-2,4-dioxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36983-39-8
Record name Methyl 3-chloro-2,4-dioxopentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36983-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chloro-2,4-dioxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-chloro-2,4-dioxopentanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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